molecular formula C22H15N4O4S2- B14117205 4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate

4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate

Cat. No.: B14117205
M. Wt: 463.5 g/mol
InChI Key: DGPOZPKBEHBFCG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ponceau BS is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt then undergoes a coupling reaction with another aromatic compound to form the azo dye. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of Ponceau BS involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through filtration and recrystallization to obtain the dye in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ponceau BS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ponceau BS has a wide range of applications in scientific research:

Mechanism of Action

Ponceau BS exerts its effects through its ability to bind to specific molecular targets. In histological staining, it binds to the amino groups of proteins, allowing for the visualization of different tissue components. The binding occurs through electrostatic interactions and hydrogen bonding, which stabilize the dye-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ponceau BS is unique in its specific application for Masson’s trichrome staining, where it provides clear differentiation between collagen and muscle fibers. Its ability to bind selectively to these tissue components makes it a valuable tool in histological studies .

Properties

Molecular Formula

C22H15N4O4S2-

Molecular Weight

463.5 g/mol

IUPAC Name

4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C22H16N4O4S2/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)31)24-23-15-6-9-17(10-7-15)32(28,29)30/h1-13,27,31H,(H,28,29,30)/p-1

InChI Key

DGPOZPKBEHBFCG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S)O

Origin of Product

United States

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